molecular formula C16H17N5O2S2 B2778887 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 371129-60-1

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No.: B2778887
CAS No.: 371129-60-1
M. Wt: 375.47
InChI Key: RJJOCMGGYOVTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, combining a benzenesulfonamide moiety with a tetrazole ring via a sulfur-containing linker. This structural framework is characteristic of molecules designed to interact with biological targets, particularly enzymes. The benzenesulfonamide group is a well-known pharmacophore in drug discovery, extensively documented for its ability to inhibit carbonic anhydrases . These enzymes are implicated in a variety of conditions, and their inhibitors have potential applications as diuretics, antiglaucoma agents, and antitumor therapies . Concurrently, the 1-phenyl-1H-tetrazole component is a privileged scaffold in chemical biology, with derivatives reported to exhibit a range of pharmacological activities, including anti-inflammatory and antiviral effects . The integration of these two bioactive domains into a single molecule suggests potential for multi-targeting properties or enhanced binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application for in vitro biological screening. It serves as a key intermediate or final product for investigating new therapeutic agents, particularly in the areas of infectious disease and oncology. Researchers can utilize this chemical to probe its mechanism of action, such as its potential to disrupt bacterial growth, as similar sulfonamide-tetrazole hybrids have been evaluated for antibacterial activity against strains like Escherichia coli and Bacillus subtilis . Furthermore, its potential as an enzyme inhibitor makes it a useful tool for biochemical assays, helping to elucidate novel pathways and identify new targets for drug development. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-13-7-9-15(10-8-13)25(22,23)17-11-12-24-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOCMGGYOVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Thiazol-Containing Sulfonamides (Compounds 10b, 15c, 15d, 18)

  • Compound 10b: Synthesized via reaction of thiosemicarbazone derivative 7 with hydrazonoyl chloride 3b. Features a thiazol ring substituted with a p-tolyldiazenyl group. Its molecular formula (C22H21N7O3S3) and aromatic NMR signals (δ 7.17–7.85 ppm) indicate extended conjugation and planar geometry .
  • Compound 15c: Contains a phenylhydrazono-substituted thiazolidinone core. Key spectral data include three NH signals (δ 10.54, 11.89, 12.82 ppm), suggesting strong hydrogen-bonding interactions. The molecular ion peak at m/z 527 aligns with C22H21N7O3S3 .
  • Compound 18: A thiazolidinone derivative synthesized from ethyl 2-bromoacetate. Its IR spectrum shows a C=O stretch at 1717 cm⁻¹, absent in the tetrazole-based target compound, highlighting differences in electronic environments .

Bis-Sulfonamide (Compound 11)

  • Compound 11 : A bis-sulfonamide with an ethylene glycol linker. Synthesized via tosylation of 2,2-(ethylenedioxy)bis(ethylamine). Its flexible linker contrasts with the rigid tetrazole-thiol-ethyl group in the target compound, likely affecting membrane permeability and steric interactions .

Key Differences and Implications

Parameter Target Compound Compound 10b/15c Compound 11
Core Heterocycle Tetrazole (1H-tetrazol-5-yl) Thiazol/thiazolidinone None (bis-sulfonamide)
Substituents Phenyl, 4-methylbenzenesulfonamide p-Tolyldiazenyl, hydrazono Ethylene glycol linker
Molecular Weight ~426.5 (calculated) 527.6 (10b, 15c) 400.5
Hydrogen Bonding Moderate (NH in sulfonamide) Strong (multiple NH groups) Weak (ether linker)
Spectral Features N/A (hypothetical) NH signals (δ 10–13 ppm) N/A

Functional and Reactivity Insights

  • Tetrazole vs.
  • Linker Flexibility : The sulfanyl-ethyl group in the target compound provides moderate flexibility, whereas the ethylene glycol linker in compound 11 increases hydrophilicity but reduces rigidity .
  • Synthetic Pathways: The target compound’s synthesis likely mirrors methods in –2, where thiosemicarbazones react with electrophilic reagents. However, the choice of hydrazonoyl chloride (e.g., tetrazole-forming vs. thiazol-forming) dictates the heterocyclic core .

Biological Activity

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a complex organic compound featuring a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities, particularly in pharmacological applications. The tetrazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)sulfanylethyl]benzenesulfonamide
Molecular FormulaC16H17N5O2S2
Molecular Weight373.46 g/mol

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism of action may involve interference with bacterial metabolic pathways, potentially inhibiting cell wall synthesis or protein synthesis.

Anticancer Potential

Tetrazole-containing compounds have been investigated for their anticancer properties. Studies suggest that the unique structural features of this compound may enhance its interaction with cancer cell targets. In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several studies have explored the biological activities of tetrazole derivatives:

  • Antimicrobial Study : A study conducted on various tetrazole derivatives found that compounds with sulfonamide groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways.
  • Anticancer Research : In vitro assays on human breast cancer cells demonstrated that a related tetrazole compound induced apoptosis through the activation of caspase pathways, suggesting that this compound may have similar effects.
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of tetrazole derivatives in animal models, where they reduced inflammation markers significantly compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-phenyltetrazoleTetrazole ring onlyAntiparasitic
4-methylbenzenesulfonamideSulfonamide group onlyAntimicrobial
N-phenylbenzenesulfonamideLacks tetrazole ringLimited bioactivity

The combination of a tetrazole ring and sulfonamide group in this compound enhances its biological activity compared to compounds lacking one of these functionalities.

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A benzenesulfonyl chloride derivative reacts with a tetrazole-containing amine in anhydrous pyridine. For example:

Dissolve 4-methylbenzenesulfonyl chloride (1.1 mmol) in dry pyridine.

Add 2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethylamine (0.6 mmol) dropwise under nitrogen.

Stir for 5–8 hours at room temperature.

Acidify with dilute HCl (pH 5–6) and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Use triethylamine or DMAP to accelerate sulfonamide bond formation.
  • Temperature Control : Increase to 40–50°C for faster kinetics, but monitor for side reactions.
ConditionYield (%)Purity (HPLC)
Pyridine, RT6595%
DMF, 50°C7892%
DMSO + DMAP8298%

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm sulfonamide (-SO2_2NH-) and tetrazole (C=N) groups. Key peaks:
    • 1H^1H: δ 2.4 ppm (CH3_3-Ar), δ 3.8 ppm (-SCH2_2CH2_2N-).
    • 13C^{13}C: δ 125–135 ppm (tetrazole carbons).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+.
  • XRD : For crystal structure validation, particularly hydrogen bonding patterns (e.g., N–H···O interactions) .

Advanced: How can density functional theory (DFT) elucidate electronic properties?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) basis set to model the ground-state structure.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient tetrazole ring).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction studies (e.g., enzyme binding) .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min.
  • TLC : Silica gel 60 F254_{254}, ethyl acetate/hexane (1:1), Rf_f = 0.45.
  • Melting Point : Confirm consistency with literature values (e.g., 180–182°C) .

Advanced: What strategies address poor aqueous solubility for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the benzenesulfonamide para-position.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for enhanced delivery .

Basic: What in vitro assays screen for biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against carbonic anhydrase (CA-IX) via stopped-flow CO2_2 hydration assay (IC50_{50} determination).
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on HeLa cells (48-hour exposure) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control pH (7.4), temperature (37°C), and serum protein content.
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups on tetrazole).
  • Meta-Analysis : Use software like RevMan to aggregate data from ≥5 independent studies .

Advanced: How are molecular docking studies performed to predict target binding?

Methodological Answer:

Protein Preparation : Retrieve crystal structure (e.g., COX-2, PDB ID: 1PXX) and remove water/ligands.

Ligand Preparation : Generate 3D conformers (Open Babel) and assign charges (Gasteiger-Marsili).

Docking : Use AutoDock Vina with grid box centered on active site (20 Å3^3).

Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = -9.8 kcal/mol) .

Basic: What methods evaluate toxicity in preclinical studies?

Methodological Answer:

  • In Vitro : Ames test (mutagenicity), hemolysis assay (erythrocyte lysis).
  • In Vivo : Acute toxicity in BALB/c mice (LD50_{50} via OECD 423 guidelines).
  • Organ-Specific Toxicity : Histopathology of liver/kidney post 14-day exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.